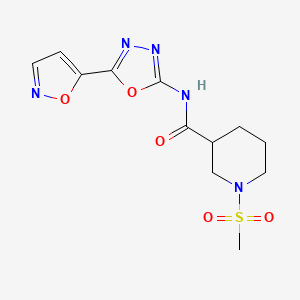![molecular formula C14H15N3O2S B2931627 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705149-15-0](/img/structure/B2931627.png)
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-d]pyrimidine is a type of pyrimidine, which is a six-membered ring with two nitrogen atoms . Pyrimidines are part of many important biomolecules, such as DNA and RNA . Methanesulfonyl is a sulfonyl derivative, and it’s often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like “6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” would likely involve a pyrimidine ring attached to a methanesulfonyl group .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, methanesulfonic acid, a related compound, is a colorless liquid .Applications De Recherche Scientifique
Synthesis and Biological Activity
HMG-CoA Reductase Inhibition : A novel series of compounds related to the specified chemical structure were synthesized and evaluated for their potential to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. One compound exhibited significant potency, suggesting potential applications in cholesterol management (Watanabe et al., 1997).
Antimicrobial Additives : Studies have shown the synthesis of heterocyclic compounds incorporating pyrimidine derivatives, which, when added to polyurethane varnishes and printing ink, exhibit strong antimicrobial effects. This suggests applications in coatings and inks to prevent microbial growth (El‐Wahab et al., 2015).
Halogen Bonding for Anion Recognition : Research involving methanesulfonyl-polarized halogen bonding indicates strong halide recognition capabilities in polar media. This innovative approach to anion binding highlights potential applications in molecular recognition and sensor design (Lohrman et al., 2019).
Chemical Synthesis and Modification
Novel Compound Synthesis : The chemical framework has been utilized in the synthesis of new compounds, demonstrating the versatility of pyrimidine derivatives in creating molecules with potential for various scientific applications, from medicinal chemistry to materials science (Le, 2014).
Modification of Pyrrolo[2,3-d]pyrimidines : A method based on C–H borylation followed by cross-coupling was developed to create biologically relevant pyrrolo[2,3-d]pyrimidine derivatives. This strategy enables the synthesis of a variety of compounds with potential biological activity, showcasing the chemical's role in facilitating complex synthetic routes (Klečka et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJUCOFXXAZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)
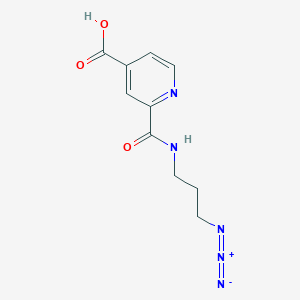
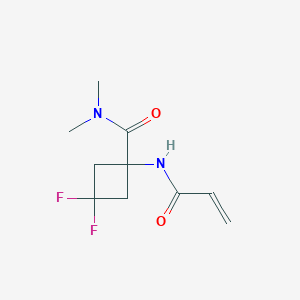

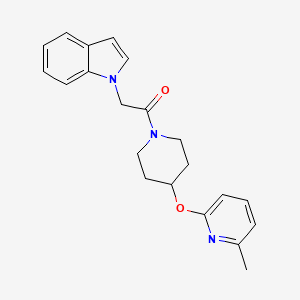
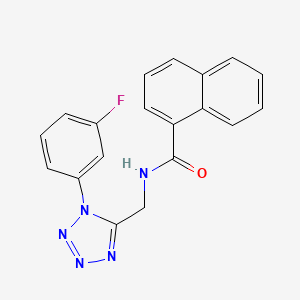
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2931554.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)
![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2931558.png)
![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)
![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)
